Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate
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Overview
Description
Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate is a fluorinated benzimidazole derivative. Benzimidazoles are a class of compounds known for their wide range of biological activities and applications in pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal . Another method involves the reaction of 1,1,1-trifluoro-3-methylhydrazonoalkan-2-ones with aldehydes in the presence of aqueous ammonium hydroxide in methanol, followed by treatment with hydrochloric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dimethylformamide, as well as catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing its lipophilicity and stability . The exact pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate: This compound has a similar structure but differs in the position of the trifluoromethyl group.
Ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate: Another similar compound with the trifluoromethyl group in a different position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H11F3N2O2 |
---|---|
Molecular Weight |
272.22 g/mol |
IUPAC Name |
ethyl 1-methyl-2-(trifluoromethyl)benzimidazole-5-carboxylate |
InChI |
InChI=1S/C12H11F3N2O2/c1-3-19-10(18)7-4-5-9-8(6-7)16-11(17(9)2)12(13,14)15/h4-6H,3H2,1-2H3 |
InChI Key |
WXQOFGLGCFHBSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=N2)C(F)(F)F)C |
Origin of Product |
United States |
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